molecular formula C11H14N2O2 B8574138 N-(3-nitrobenzyl)-N-methylprop-2-en-1-amine

N-(3-nitrobenzyl)-N-methylprop-2-en-1-amine

Cat. No.: B8574138
M. Wt: 206.24 g/mol
InChI Key: YBPPAMNQYQEVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrobenzyl)-N-methylprop-2-en-1-amine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14N2O2/c1-3-7-12(2)9-10-5-4-6-11(8-10)13(14)15/h3-6,8H,1,7,9H2,2H3

InChI Key

YBPPAMNQYQEVOB-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 3-nitrobenzaldehyde (1.5 g, 9.92 mmol) in CH2Cl2 (60 mL) was added N-methyl allyl amine (1.19 g, 12.40 mmol), the reaction mixture was stirred for 2 h. Na(OAc)3BH (4.2 g, 19.85 mmol) was then added portionwise over 5 mins. The resulting mixture was stirred at ambient temperature overnight and then quenched with saturated NH4Cl. The product was extracted with CH2Cl2 thrice and the combined organic extracts were washed brine, dried over Na2SO4 and concentrated under reduced pressure. The crude mixture was column purified (EtOAc/Hexane) to furnish 1.1 g of (xA). 1H NMR (400 MHz, CDCl3): δ 8.20 (m, 1H), 8.08-8.12 (m, 1H), 7.65-7.69 (m, 1H), 7.48 (t, 1H), 5.84-5.96 (m, 1H), 5.12-5.26 (m, 2H), 3.58 (s, 2H), 3.02-3.06 (m, 2H), 2.20 (s, 3H). MS (m/z): 207 [MH]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

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